molecular formula C8H9N5O2 B1231492 4-Nitrobenzylidene aminoguanidine CAS No. 30068-29-2

4-Nitrobenzylidene aminoguanidine

Cat. No.: B1231492
CAS No.: 30068-29-2
M. Wt: 207.19 g/mol
InChI Key: YQHGSFFPDDIVIK-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Principles of Guanidine (B92328) and Hydrazone Structural Motifs in Advanced Chemical Systems

The unique characteristics of hydrazinecarboximidamide derivatives stem from the amalgamation of two key structural motifs: guanidine and hydrazone. The guanidine group, with its delocalized positive charge, is a strong hydrogen bond donor and can participate in various non-covalent interactions, which is crucial for binding to biological targets. Aminoguanidine (B1677879) itself is a bifunctional molecule that can chelate metal ions and inhibit the formation of advanced glycation end-products (AGEs).

The hydrazone linkage (-C=N-N-), formed by the condensation of a hydrazine (B178648) with an aldehyde or ketone, provides a flexible yet stable backbone. This linkage is often found in compounds with a wide array of biological activities. mdpi.com The combination of these two motifs in hydrazinecarboximidamide derivatives results in molecules with enhanced biological activity and the potential for diverse chemical modifications.

Establishing the Academic Context of 4-Nitrobenzylidene Aminoguanidine as a Research Compound

This compound, also known by its IUPAC name 2-[(E)-(4-nitrophenyl)methylideneamino]guanidine, is a specific hydrazinecarboximidamide derivative that has emerged as a compound of significant research interest. nih.gov Its structure features a nitro group (-NO2) on the benzylidene ring, which imparts distinct electronic properties and contributes to its reactivity and biological activity. ontosight.ai

The synthesis of this compound is typically achieved through a condensation reaction between 4-nitrobenzaldehyde (B150856) and aminoguanidine. ontosight.ai Its characterization involves various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ontosight.ai

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9N5O2 ontosight.ainih.gov
Molecular Weight207.19 g/mol ontosight.ainih.gov
IUPAC Name2-[(E)-(4-nitrophenyl)methylideneamino]guanidine nih.gov
CAS Number30068-29-2 nih.gov

Historical Trajectories and Evolving Research Landscapes for Nitrobenzylidene Analogues

The study of nitrobenzylidene analogues is part of a broader historical trend in medicinal chemistry focused on modifying chemical structures to enhance biological activity. The introduction of a nitro group can significantly alter a molecule's properties. For instance, nitroaminoguanidines have been shown to be effective inhibitors of fungi and mycobacteria. nih.gov

Research into nitrobenzylidene analogues has evolved from initial explorations of their synthesis and basic properties to more focused investigations into their specific biological activities. Studies have demonstrated that derivatives of this compound can exhibit potent antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The nitro group, in some cases, enhances the electron deficiency of the molecule, which can improve its coordination with transition metals for applications in materials science, such as in anticorrosive nanocomposites. The exploration of nucleoside analogues with various modifications, including the introduction of different functional groups, has a long history in the development of antiviral and anticancer agents. nih.govnih.gov This historical context provides a framework for understanding the ongoing research into the potential applications of this compound and its derivatives.

Table 2: Investigated Applications of this compound and its Analogues

Application AreaResearch FindingsSource
Antimicrobial Activity Effective against various pathogens, including Gram-positive and Gram-negative bacteria such as MRSA and Pseudomonas aeruginosa.
Enzyme Inhibition Investigated for its potential to inhibit certain enzymes. ontosight.ai ontosight.ai
Anti-inflammatory Activity Aminoguanidine derivatives have been shown to inhibit cyclooxygenase and lipoxygenase, suggesting potential anti-inflammatory applications. google.com google.com
Antioxidant Activity Studies have indicated that hydrazinecarboximidamides can possess antioxidant properties. ontosight.ai ontosight.ai
Advanced Glycation End-product (AGE) Inhibition Studied for its ability to inhibit the formation of AGEs, which are implicated in diabetic complications.
Material Science Derivatives have been incorporated into polymer matrices to enhance their antimicrobial properties for applications like wound dressings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30068-29-2

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-1-3-7(4-2-6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+

InChI Key

YQHGSFFPDDIVIK-VZUCSPMQSA-N

SMILES

C1=CC(=CC=C1C=NN=C(N)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)[N+](=O)[O-]

Other CAS No.

30068-29-2

Synonyms

4-nitrobenzylidene aminoguanidine
NBAG

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Pathways for 4-Nitrobenzylidene Aminoguanidine (B1677879)

The primary route for synthesizing 4-Nitrobenzylidene aminoguanidine is through a condensation reaction, a fundamental transformation in organic chemistry that forms an imine (Schiff base) from an amine and a carbonyl compound.

The synthesis of this compound is typically achieved via the Schiff base condensation of aminoguanidine with 4-nitrobenzaldehyde (B150856). ontosight.ai The reaction mechanism begins with the nucleophilic attack of the primary amino group of aminoguanidine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal. mdpi.com The reaction is often acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Following the formation of the hemiaminal, a dehydration step occurs. The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (imine) yields the final this compound product. mdpi.com The aminoguanidine precursor is commonly used in the form of a salt, such as aminoguanidine bicarbonate or aminoguanidine hydrochloride. orgsyn.orgnih.gov The use of aminoguanidine bicarbonate is notable as its zwitterionic structure can enhance its stability in aqueous solutions.

Optimizing the synthesis of this compound involves the careful selection of solvents, catalysts, temperature, and reaction time to maximize product yield and purity.

Solvent Selection: The choice of solvent is critical for reaction efficiency. Polar protic solvents like ethanol (B145695) are frequently used as they effectively dissolve the reactants and can stabilize the transition state during the condensation process. Other solvents, such as methanol, may also be employed. mdpi.com The solvent can influence the reaction equilibrium; for instance, polar solvents can shift the equilibrium towards the formation of the Schiff base. mdpi.com

Catalysis: The use of a catalytic amount of acid, such as concentrated hydrochloric acid, is a common strategy to accelerate the reaction. nih.gov The acid increases the electrophilicity of the aldehyde's carbonyl group, promoting the formation of the imine.

Temperature and Reaction Time: Reaction temperature and duration are interdependent variables. The condensation is often performed at elevated temperatures, such as 50°C or under reflux, to increase the reaction rate. nih.govresearchgate.net Reaction times can range from several hours to overnight to ensure complete conversion of the starting materials. nih.govresearchgate.net Monitoring the reaction, for example by thin-layer chromatography (TLC), helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.

ParameterConditionRationale/Effect
Solvent Ethanol, MethanolPolar protic solvents enhance reactant solubility and stabilize the transition state.
Catalyst Catalytic acid (e.g., HCl)Increases the electrophilicity of the aldehyde, promoting imine formation. nih.gov
Temperature 50°C to refluxIncreases reaction rate. nih.govresearchgate.net
Reaction Time 4-12 hoursOptimized to ensure high conversion while minimizing byproduct formation. nih.govresearchgate.net

Design and Synthesis of Functionalized Analogues and Structurally Modified Derivatives

The core structure of this compound provides a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of analogues with tailored properties.

Substitution Pattern: Analogues have been synthesized using various substituted benzaldehydes. This includes moving the nitro group to the ortho or meta positions or replacing it entirely with other functional groups. jocpr.com

Electron-Withdrawing/Donating Groups: A common strategy involves the introduction of different electron-withdrawing groups (e.g., halogens like chloro, bromo, and iodo) or electron-donating groups (e.g., hydroxyl, methoxy) onto the benzaldehyde (B42025) ring. researchgate.net For example, a series of analogues has been prepared from chlorobenzaldehydes and halogenated salicylaldehydes (which contain a hydroxyl group ortho to the aldehyde). researchgate.net The presence of an electron-withdrawing nitro group is known to decrease the electron density on the aromatic ring, which can impact the reactivity of the carbonyl carbon. jocpr.com

The aminoguanidine portion of the molecule also offers several sites for derivatization, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Hybrid Molecules: The aminoguanidine moiety can be linked to other bioactive scaffolds. For instance, aminoguanidine derivatives incorporating 1,2,4-triazol moieties have been synthesized. nih.gov Another approach involves conjugating L-proline to a salicylidene aminoguanidine Schiff base, which was shown to increase water solubility. mdpi.comnih.gov

Reaction at Other Nitrogen Atoms: While the primary amino group is the most nucleophilic and typically reacts to form the Schiff base, the other nitrogen atoms in the guanidine (B92328) core can potentially be involved in further reactions, such as cyclization or condensation with other electrophiles under specific conditions, leading to complex heterocyclic systems. researchgate.netmdpi.com For example, the reaction of salicylidene-aminoguanidine with certain reagents can lead to condensation at the free NH2-group of the aminoguanidinium fragment. researchgate.net

Advanced Purification Techniques and Chromatographic Isolation Methodologies

The isolation and purification of this compound and its derivatives are crucial for obtaining materials of high purity for subsequent characterization and study.

Recrystallization: Recrystallization is the most common and effective method for purifying solid Schiff base products. researchgate.netresearchgate.net The choice of solvent is critical and depends on the solubility of the compound. Ethanol is a frequently used solvent for the recrystallization of Schiff bases. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Chromatographic Methods: When recrystallization is insufficient or for separating mixtures of closely related analogues, column chromatography is employed. ontosight.airesearchgate.net

Stationary Phase: The choice of stationary phase is important, as the acidic nature of standard silica (B1680970) gel can sometimes lead to the hydrolysis of the imine bond. researchgate.net Therefore, neutral alumina (B75360) is often recommended as an alternative to silica gel for the purification of Schiff bases. researchgate.net

Mobile Phase: The eluent system, typically a mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is optimized to achieve good separation of the desired product from starting materials and byproducts. nih.govresearchgate.net

Washing and Drying: After isolation by filtration (post-recrystallization or post-reaction), the product is typically washed with appropriate solvents to remove residual starting materials or soluble impurities. researchgate.netresearchgate.net For instance, washing the product with solvents in which the starting amine and aldehyde are soluble can be an effective purification step. researchgate.net Finally, the purified compound is dried, often under vacuum, to remove all traces of solvent. researchgate.net It is also important to store the purified Schiff bases in a dry environment, as moisture can cause hydrolysis back to the starting amine and aldehyde. researchgate.net

Advanced Spectroscopic and Crystallographic Structural Elucidation Techniques

Vibrational Spectroscopic Analysis for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. The vibrations of atoms and bonds within a molecule correspond to specific energy levels, which can be probed by infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopic Methodologies

Fourier Transform Infrared (FTIR) spectroscopy is a primary technique for the qualitative analysis of organic compounds. The FTIR spectrum of 4-Nitrobenzylidene aminoguanidine (B1677879) is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The synthesis of this Schiff base involves the reaction between an aldehyde and a primary amine, resulting in the formation of an imine or azomethine group (C=N). ontosight.ai

The most significant vibrations are associated with the C=N imine group, the nitro (NO₂) group, and the various bonds within the aromatic ring and the guanidine (B92328) moiety. The stretching vibration of the C=N group is a particularly important diagnostic peak. Additionally, the aromatic nitro group exhibits characteristic symmetric and asymmetric stretching frequencies.

Key FTIR Spectral Data for 4-Nitrobenzylidene Aminoguanidine:

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
Asymmetric StretchingNitro (NO₂)~1520
Symmetric StretchingNitro (NO₂)~1340
StretchingImine (C=N)~1640
N-H BendingAmine (NH₂)~1600
C-H Aromatic StretchingBenzene (B151609) Ring~3100-3000
C=C Aromatic StretchingBenzene Ring~1600-1450

Note: The exact positions of these bands can vary slightly due to the specific chemical environment and intermolecular interactions in the solid state.

Electronic Spectroscopic Techniques for Molecular Transitions and Conjugation Systems

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is especially useful for characterizing compounds with chromophores and conjugated systems, which are present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The extensive conjugation involving the benzene ring, the imine bond, and the nitro group gives rise to strong absorptions in the UV-Vis region. The nitro group, being a powerful chromophore, significantly influences the electronic spectrum.

Expected UV-Vis Absorption Data for this compound:

Electronic TransitionChromophoreExpected λmax (nm)
π → πPhenyl, C=N, NO₂> 250
n → πC=O (from precursor), N=N> 300

Note: The solvent used for the analysis can influence the position and intensity of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Connectivity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the connectivity of different atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations for Carbon Skeleton Analysis

The ¹³C-NMR spectrum of this compound provides a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being indicative of its electronic environment.

Although a specific, fully assigned ¹³C-NMR spectrum for this compound is not available in the reviewed literature, predictions can be made based on the known chemical shifts of related structures such as 4-nitroaniline (B120555) and nitroguanidine (B56551). hmdb.cachemicalbook.comchemicalbook.com The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the nitro group (C-NO₂) being significantly deshielded. The imine carbon (C=N) is also expected to appear at a downfield chemical shift. The carbon of the guanidine group will have a characteristic chemical shift as well.

Predicted ¹³C-NMR Chemical Shift Ranges for this compound:

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)
C=NImine~160-170
C-NO₂Aromatic, attached to nitro group~145-155
Aromatic CHAromatic~120-140
C (guanidine)Guanidinyl~155-165

Note: These are predicted ranges, and the actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Probing Molecular Dynamics and Interactions

Beyond standard one-dimensional NMR, advanced techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR can provide deeper insights into the molecular structure and dynamics of this compound. These methods can unambiguously establish the connectivity between protons and carbons and can also be used to study dynamic processes such as conformational changes or intermolecular interactions in solution and in the solid state.

For Schiff bases, advanced NMR studies can reveal information about isomerism around the C=N bond and the rotational barriers of single bonds. While specific studies on this compound using these advanced techniques are not documented in the available literature, the application of such methods would be invaluable for a complete structural and dynamic characterization of the molecule.

Mass Spectrometric Characterization for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for the confirmation of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. ontosight.ai For this compound, MS provides unequivocal proof of its successful synthesis and offers insights into its chemical stability and bonding.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and precision. Unlike standard MS, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

Research has confirmed the formation of this compound (referred to in one study as AQ-4NBA) using High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS). unimi.it The theoretical exact mass of the neutral compound C₈H₉N₅O₂ is 207.0756 Da. nih.gov Experimental analysis has identified the protonated molecular ion [M+H]⁺ at an m/z of 208.0831, which corresponds to the molecular formula C₈H₁₀N₅O₂⁺ and exhibits a mass error of just -1.0 parts per billion (ppb), confirming the identity of the compound with exceptional confidence. unimi.it

Table 1: HRMS Data for this compound

Property Theoretical Value Experimental Value Source
Molecular Formula C₈H₉N₅O₂ - ontosight.ainih.gov
Exact Mass (Neutral) 207.0756 Da - nih.gov
Ion Species [M+H]⁺ [M+H]⁺ unimi.it
m/z 208.0834 208.0831 unimi.it

Analysis of fragmentation pathways, often induced by techniques like collision-induced dissociation (CID), provides a roadmap of the molecule's structure. The fragmentation of this compound is expected to occur at its most labile bonds. Studies on other nitroaromatic compounds suggest that a characteristic fragmentation pathway involves the loss of the nitro group (NO₂). nih.gov Further fragmentation would likely involve cleavage of the imine (C=N) bond and bonds within the aminoguanidine moiety.

Table 2: Predicted Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Neutral Loss Fragment m/z (Predicted)
208.08 [M+H-NO₂]⁺ NO₂ (46 Da) 162.08
208.08 [C₇H₇N]⁺ C H₄N₄O₂ (118 Da) 91.06

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, a three-dimensional model of the electron density can be generated, revealing the precise arrangement of atoms in the solid state. missouri.edu This is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the material's bulk properties. missouri.edu

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information. nih.gov By using a single, well-ordered crystal, SCXRD can determine bond lengths, bond angles, and torsional angles with very high precision. This allows for a complete conformational analysis, revealing the planarity of the aromatic ring and the spatial orientation of the aminoguanidine substituent. Studies on related molecules like nitroguanidine have shown that the molecules are planar in their crystal structures, and a similar analysis of this compound would confirm its specific conformation in the solid state. missouri.edu This technique is the gold standard for determining the absolute three-dimensional structure of a new compound. nih.gov

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. nih.gov Instead of a single crystal, a large number of randomly oriented crystallites (a powder) are analyzed. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. PXRD is instrumental in distinguishing between different polymorphs—crystals of the same compound that have different arrangements of molecules in the solid state. nih.gov Each polymorph can have distinct physical properties, making PXRD an essential tool for quality control in materials science and pharmaceutical development. The pattern consists of a series of peaks, with their positions (in degrees 2θ) and relative intensities being characteristic of the material's crystal lattice.

Table 3: Representative Data from a PXRD Analysis

Peak Position (2θ°) d-spacing (Å) Relative Intensity (%)
Hypothetical Data Hypothetical Data Hypothetical Data
10.5 8.42 85
15.2 5.82 100
21.1 4.21 60
25.8 3.45 75

Biological Activities: in Vitro and Mechanistic Investigations

Enzyme Inhibition and Modulation Studies

The interaction of 4-Nitrobenzylidene aminoguanidine (B1677879) with various enzyme systems has been a key area of research, revealing its potential as a modulator of enzyme activity.

Investigation of ADP-Ribosyl Transferase Activity as an Acceptor Molecule

In biochemical assays, 4-Nitrobenzylidene aminoguanidine has been utilized to study the activity of ADP-ribosyl transferases. Its molecular structure enables it to function as an acceptor for ADP-ribose groups. This characteristic is particularly useful in the development of colorimetric detection methods for enzyme activity.

Mechanistic Elucidation of Interactions with Bacterial Exotoxins, e.g., Pseudomonas aeruginosa Exotoxin A

Research has employed this compound in the investigation of the activity of exotoxin A from Pseudomonas aeruginosa. Exotoxin A is a significant virulence factor of this bacterium and functions as an ADP-ribosyltransferase. nih.govnih.gov It catalyzes the transfer of ADP-ribose to elongation factor 2, thereby inhibiting protein synthesis and leading to cell death. nih.gov The ability of this compound to act as an acceptor molecule for ADP-ribosylation makes it a useful tool in assays designed to study the enzymatic mechanism of toxins like exotoxin A.

Exploration of Broad-Spectrum Enzyme Inhibition Potential

Beyond its role in studying specific toxins, research has explored the broader enzyme inhibition capabilities of this compound and its analogs. ontosight.ai The aminoguanidine scaffold is known to interact with various enzymes. For instance, aminoguanidine itself is a known inhibitor of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, derivatives of guanidine (B92328) have been investigated as potential inhibitors for enzymes like the main protease (Mpro) of SARS-CoV-2. nih.gov Specifically, the inclusion of a 4-nitrophenyl group on a guanidine derivative was found to enhance inhibitory activity against Mpro. nih.gov

In Vitro Antimicrobial Research Applications

Derivatives of this compound have demonstrated notable in vitro antimicrobial properties. Studies have shown their effectiveness against a range of both Gram-positive and Gram-negative bacteria. This includes activity against clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The aminoguanidine scaffold has been identified as a key contributor to the accumulation of these compounds in Gram-negative bacteria like E. coli. nih.gov

Table 1: In Vitro Antimicrobial Activity of a this compound Derivative

Target PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

In Vitro Antiviral Research Applications

The potential antiviral applications of this compound and related compounds have also been a focus of research. ontosight.ai Studies have investigated the in vitro antiviral efficacy of various compounds against a range of viruses. researchgate.netnih.govresearchgate.net For instance, a derivative of 4-(nitrobenzyl)guanidine was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC₅₀ value of 77 µM. nih.gov This suggests that the structural features of this compound may be relevant in the design of novel antiviral agents.

Antioxidant Activity Profiling in Biochemical Systems

The aminoguanidine structure is associated with antioxidant properties. ontosight.ai Aminoguanidine itself is known to inhibit the formation of advanced glycation end products (AGEs) by interacting with reactive dicarbonyl compounds. This action is, in part, due to its ability to scavenge reactive carbonyl species through its nucleophilic hydrazine (B178648) group. While direct studies on the antioxidant profile of this compound are not extensively detailed in the provided context, the known antioxidant activities of its parent compound, aminoguanidine, suggest a potential for similar properties. ontosight.ai

Anti-inflammatory Mechanistic Studies in Cellular Models

While direct mechanistic studies on this compound are not extensively detailed in the available literature, the anti-inflammatory actions of its parent compound, aminoguanidine (AG), have been investigated. These studies provide a foundational understanding of the probable mechanisms through which its derivatives may exert similar effects.

Aminoguanidine is recognized for its ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme pivotal in the production of nitric oxide (NO), a key mediator in inflammatory processes. nih.gov By inhibiting iNOS, aminoguanidine can reduce excessive NO production, which is associated with inflammation and tissue damage. nih.gov In a study using a rat model of lipopolysaccharide (LPS)-induced inflammation, aminoguanidine treatment was shown to decrease the levels of total nitrite (B80452) (an indicator of NO production), as well as inflammatory markers like malondialdehyde (MDA), IFN-γ, TGF-β1, and PGE2 in bronchoalveolar lavage fluid. nih.gov

Furthermore, aminoguanidine acts as a scavenger of reactive carbonyl species. researchgate.net It can trap reactive carbonyl intermediates that are formed during the Maillard reaction, such as glyoxal (B1671930) and methylglyoxal. researchgate.net This action is significant as these reactive species contribute to the formation of advanced glycation end-products (AGEs), which are implicated in inflammatory conditions. researchgate.net The proposed mechanism involves aminoguanidine reacting with carbonyl or α-hydroxycarbonyl sugars to form a hydrazone, or with a dicarbonyl compound to form a triazine. researchgate.net

Derivatives of aminoguanidine have also been explored for their anti-inflammatory potential. A patent for aminoguanidine derivatives highlights their capacity to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. google.com These enzymes are crucial in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) (from COX) and leukotrienes (from LOX). google.com The inhibition of these enzymes represents a key strategy in the management of inflammatory diseases. google.com

The anti-inflammatory effects of aminoguanidine are also linked to its ability to modulate cytokine production. In the LPS-induced lung injury model, aminoguanidine treatment increased the levels of the anti-inflammatory cytokine IL-4 while decreasing the pro-inflammatory cytokines IFN-γ and TGF-β1. nih.gov This suggests that the anti-inflammatory properties of aminoguanidine and its derivatives may be mediated through a dual effect of inhibiting pro-inflammatory mediators and enhancing anti-inflammatory pathways. nih.gov

Cell-Based Assays for In Vitro Cytotoxicity on Specific Cell Lines (e.g., Hep-2 cells)

A study investigated the cytotoxic and genotoxic effects of pyridoxylidene aminoguanidine on the human diploid cell line B-HEF-2. nih.govresearchgate.netdoi.org The researchers used a direct contact method to assess cytotoxicity and evaluated the compound's impact on cell proliferation and morphology. nih.govresearchgate.net The results indicated that pyridoxylidene aminoguanidine had an inhibitory effect on the proliferation of the exposed cells, which was concentration-dependent. nih.govresearchgate.netdoi.org Specifically, at concentrations of 1 x 10⁻³ mol/l, 2.5 x 10⁻³ mol/l, and 5 x 10⁻³ mol/l, the proliferative activity was inhibited by approximately 30%, 60%, and 80%, respectively. nih.govdoi.org Despite this inhibitory effect on proliferation, the study concluded that pyridoxylidene aminoguanidine did not exert a cytotoxic effect on the B-HEF-2 cells at these concentrations, as there were no significant changes in the morphology of the cytoplasm or nuclei of the exposed fibroblasts compared to control cells. nih.govresearchgate.net

Table 1: Effect of Pyridoxylidene Aminoguanidine on B-HEF-2 Cell Proliferation

Concentration (mol/l) Inhibition of Proliferation (%) Cytotoxic Effect
1 x 10⁻³ ~30% No
2.5 x 10⁻³ ~60% No

Data sourced from studies on pyridoxylidene aminoguanidine and B-HEF-2 cells, as direct data for this compound on Hep-2 cells is not available. nih.govdoi.org

For context, general cytotoxicity testing on other cell lines, such as the human hepatoma cell line HepG2, often involves assessing parameters like the half-maximal inhibitory concentration (IC50) using assays like the MTT or XTT method. nih.govnih.gov Such studies on other compounds have also investigated markers of apoptosis, such as caspase activity and changes in mitochondrial membrane potential, to elucidate the mechanisms of cell death. nih.gov

Biochemical Activity Assessment in Animal Tissue Homogenates (e.g., rabbit skeletal muscle)

There is a notable lack of specific research in the available scientific literature concerning the biochemical activity of this compound in rabbit skeletal muscle homogenates. While studies have been conducted on the effects of other compounds, such as guanidine hydrochloride, on enzymes in rabbit skeletal muscle, these are not directly applicable to this compound. nih.gov For instance, the denaturation of glycogen (B147801) phosphorylase b by guanidine hydrochloride has been studied in this tissue model, but this pertains to a different chemical entity. nih.gov Similarly, other biochemical studies on rabbit skeletal muscle have focused on the interaction of protein complexes like tropomyosin-troponin with actin and myosin fragments, which does not involve the compound of interest. google.com

Applications of this compound in Analytical Chemistry and Advanced Assay Development

The chemical compound this compound, a Schiff base formed from the condensation reaction of 4-nitrobenzaldehyde (B150856) and aminoguanidine, holds significant utility in various analytical and research applications. Its distinct chemical and physical properties, particularly its chromophoric nature, are leveraged for the development of sensitive and specific assays. This article explores the role of this compound in spectrophotometric and chromatographic methods, as well as its application as a chemical tool in enzyme research and biosensor technology.

Advanced Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of Schiff bases, including 4-Nitrobenzylidene aminoguanidine (B1677879), is undergoing a green revolution. researchgate.netresearchgate.net Traditional methods often rely on toxic solvents and reagents. researchgate.net Researchers are now focusing on environmentally friendly techniques that offer high yields, shorter reaction times, and simpler product isolation. researchgate.netuokerbala.edu.iq These green chemistry approaches include:

Microwave-assisted synthesis: This method is gaining popularity due to its efficiency, often operating under solvent-free conditions, which reduces pollution and costs. uokerbala.edu.iqpramanaresearch.org

Ultrasonic irradiation: Sonication provides an energy-efficient way to promote chemical reactions. researchgate.net

Grinding: This solvent-free technique involves the physical grinding of reactants to initiate the chemical transformation. researchgate.netpramanaresearch.org

Natural acid catalysis: Utilizing natural acids, such as those found in fruit juices, presents a benign and renewable alternative to conventional acid catalysts. researchgate.netpramanaresearch.org

Water as a green solvent: Using water as a solvent is an eco-friendly approach that can yield optimal results, sometimes in conjunction with ultrasonic irradiation. researchgate.net

These sustainable methods not only minimize the environmental impact of producing Schiff bases but also align with the growing demand for greener chemical processes. researchgate.nettandfonline.com

Rational Design and Evaluation of Next-Generation Derivatives with Tunable Activities

The core structure of 4-Nitrobenzylidene aminoguanidine, featuring a nitro group on the benzylidene ring, provides a versatile scaffold for the rational design of new derivatives with tailored biological activities. ontosight.ai The nitro group, being a strong electron-withdrawing group, significantly influences the compound's reactivity and potential for enantioselective catalysis. sci-hub.se By strategically modifying the substituents on the aromatic ring and the aminoguanidine moiety, scientists aim to enhance specific properties, such as antimicrobial or anti-glycation activities. mdpi.com

Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the key molecular features responsible for a desired biological effect. For instance, the introduction of different functional groups can modulate the compound's ability to interact with specific biological targets. nih.gov The goal is to develop next-generation aminoguanidine derivatives with improved potency and selectivity for various therapeutic and industrial applications. nih.gov

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

Advanced spectroscopic and imaging techniques are pivotal in characterizing this compound and its derivatives and in monitoring their interactions in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of these compounds. ontosight.ai

Furthermore, in situ Fourier-transform infrared (FTIR) spectroscopy is emerging as a powerful tool for studying host-guest interactions in supramolecular chemistry, offering insights into conformational changes that are not observable with time-averaged methods like NMR. rsc.org The development of fluorescent probes based on the this compound scaffold could enable real-time imaging of its localization and activity within living cells, providing a deeper understanding of its biological behavior.

Elucidation of Broader Mechanistic Pathways in Complex Biological Systems

While this compound has shown promise in various biological contexts, including antimicrobial and anti-glycation activities, a comprehensive understanding of its mechanisms of action is still evolving. Future research will focus on elucidating the broader mechanistic pathways through which this compound and its derivatives exert their effects in complex biological systems. ontosight.ai

This involves identifying specific molecular targets, such as enzymes and receptors, and understanding how the compound modulates their function. ontosight.ainih.gov For example, aminoguanidine, a component of this compound, is known to inhibit diamine oxidase and the formation of advanced glycation end products (AGEs). nih.govnih.govwikipedia.org Investigating how the full this compound molecule interacts with these and other pathways will be critical. This research may also uncover novel biological activities and therapeutic potentials. wikipedia.org

Potential Roles in Supramolecular Chemistry and Advanced Materials Science

The unique chemical structure of this compound makes it a promising candidate for applications in supramolecular chemistry and materials science. Schiff bases are known to form stable complexes with various metal ions, leading to the creation of functional materials. nih.gov The ability of the aminoguanidine moiety to chelate metal ions, combined with the electronic properties of the nitrobenzylidene group, could be harnessed to develop novel sensors, catalysts, and smart materials.

Derivatives of this compound have already been explored for incorporation into polymer matrices to create materials with enhanced antimicrobial properties, suitable for medical applications like wound dressings. Further research in this area could lead to the development of advanced materials with tailored optical, electronic, and biological properties. The modification of related compounds, such as aminoglycosides, for use in supramolecular chemistry is a growing area of interest with significant potential. nih.gov

Multi-omics Integration for Comprehensive Biological Interaction Profiling

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on multi-omics approaches. This involves the integrated analysis of data from genomics, proteomics, and metabolomics to create a comprehensive profile of the compound's interactions within a biological system.

Proteomic profiling, for instance, can identify changes in protein expression levels in cells treated with the compound, revealing the cellular processes that are affected. nih.govnih.gov This can provide valuable clues about the compound's mechanism of action and potential off-target effects. nih.gov By combining data from multiple "omics" platforms, researchers can construct detailed interaction maps and gain deeper insights into the systemic effects of this compound, paving the way for more targeted and effective applications. nih.gov

Q & A

Q. What are the primary mechanisms by which aminoguanidine inhibits advanced glycation end product (AGE) formation in diabetic complications?

Aminoguanidine exerts its effects via:

  • Competitive binding to early glycation intermediates (e.g., Schiff bases), forming inert adducts that prevent cross-linking .
  • Inhibition of semicarbazide-sensitive amine oxidase (SSAO), reducing cytotoxic aldehyde production (e.g., formaldehyde) .
  • Direct scavenging of reactive carbonyl species through its nucleophilic hydrazine group . Experimental validation includes fluorescence spectroscopy for AGE quantification and SSAO activity assays in serum .

Q. Which experimental models are standard for studying aminoguanidine's effects on diabetic retinopathy?

Streptozotocin (STZ)-induced diabetic rats are widely used, with endpoints such as retinal capillary closure, acellular capillary counts, and periodic acid-Schiff (PAS)-positive deposits. For example, 26-week treatment (1 g/L in drinking water) reduced AGE accumulation by 2.6-fold at arteriolar branching sites . Longitudinal studies (up to 75 weeks) are critical to assess late-stage pathology like pericyte dropout .

Q. What biomarkers are essential for evaluating aminoguanidine's efficacy in diabetic nephropathy?

Key biomarkers include:

  • Urinary albumin excretion (60% reduction in STZ rats after 12 weeks ).
  • Renal fluorescence (370/440 nm excitation/emission) for AGE quantification .
  • Immunohistochemical detection of AGE receptors (e.g., RAGE) and oxidative markers (nitrotyrosine) . Co-treatment with ACE inhibitors (e.g., ramipril) helps differentiate glycation-dependent vs. hemodynamic pathways .

Q. How does aminoguanidine improve nerve function in diabetic neuropathy models?

In STZ-diabetic rats, aminoguanidine restored tibial nerve conduction velocity by 47% and sciatic nerve (Na+,K+)-ATPase activity by 54% via AGE inhibition . Nerve blood flow normalization (laser Doppler) precedes conduction improvements, suggesting vascular mechanisms .

Advanced Research Questions

Q. How do contradictory outcomes between aminoguanidine and insulin in diabetic neuropathy inform mechanistic hypotheses?

Aminoguanidine restored nerve conduction velocity by 47% vs. insulin's 83% in STZ rats . This suggests insulin addresses hyperglycemia-driven oxidative stress, while aminoguanidine targets downstream AGE damage. Dual-treatment studies could isolate glycemic vs. glycation pathways .

Q. What methodological approaches differentiate aminoguanidine's anti-glycation effects from its antioxidant properties?

  • Co-administration with antioxidants (e.g., rutin): Aminoguanidine and rutin both reduce collagen fluorescence, but only aminoguanidine normalizes leukocyte-endothelial interactions .
  • In vitro assays: Fluorescence spectroscopy for AGEs vs. ROS quenching (DCFH-DA probes) .
  • SSAO knockout models: Attenuated responses highlight enzyme-specific actions .

Q. Why does aminoguanidine fail to normalize thrombomodulin concentrations in diabetic rats despite improving nerve function?

Thrombomodulin, an endothelial injury marker, remained elevated in aminoguanidine-treated rats, unlike insulin groups . This implies aminoguanidine may not address hyperglycemia-driven glycocalyx damage. Studies should incorporate endothelial-specific markers (e.g., von Willebrand factor) .

Q. How can aminoguanidine's cerebroprotective effects in stroke models inform translational challenges?

Aminoguanidine reduced infarct volume by 88% in rats when administered 2 hours post-ischemia , but clinical trials were halted due to toxicity . Strategies include:

  • Optimizing dosing (e.g., sustained-release formulations).
  • Developing derivatives like β-resorcylidene aminoguanidine (RAG) for enhanced mitochondrial function .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling for blood-brain barrier penetration .

Q. How does aminoguanidine's selective iNOS inhibition improve myocardial ischemia-reperfusion outcomes?

In ischemia-reperfused myocardium, aminoguanidine reduces iNOS-derived NO, alleviating microcirculatory stagnation while preserving eNOS-mediated vasodilation . This is validated by comparing aminoguanidine with non-selective NOS inhibitors (e.g., NAME) and measuring myocardial blood flow (microsphere technique) .

Q. What insights do exogenous AGE-induced vasculopathy models provide for aging research?

Administering AGE-modified albumin to healthy rats induced vascular permeability and NO inactivation, defects prevented by aminoguanidine . This model isolates AGE-specific effects, enabling studies on aging. Key metrics include aortic AGE quantification (ELISA) and vasodilatory responses (pressure myography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.